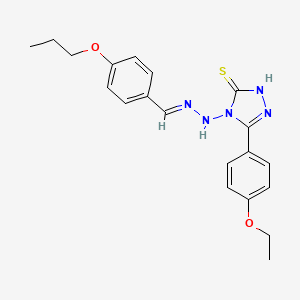

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a core triazole ring substituted with a thiol group at position 2. The ethoxyphenyl moiety at position 5 and the hydrazinyl-linked 4-propoxybenzylidene group at position 4 distinguish it structurally. Such derivatives are typically synthesized via cyclization of thiocarbazides or condensation of triazole-3-thiol precursors with aldehydes under acidic conditions (e.g., acetic acid), as seen in analogous syntheses .

Eigenschaften

CAS-Nummer |

624725-17-3 |

|---|---|

Molekularformel |

C20H23N5O2S |

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H23N5O2S/c1-3-13-27-18-9-5-15(6-10-18)14-21-24-25-19(22-23-20(25)28)16-7-11-17(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3,(H,23,28)/b21-14+ |

InChI-Schlüssel |

YWYFNGNUFRQSJO-KGENOOAVSA-N |

Isomerische SMILES |

CCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat zu Disulfiden oder Sulfonsäuren oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, insbesondere an der Hydrazoneinheit, unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung mit verschiedenen Substituenten ermöglicht wird.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid

Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Disulfide, Sulfonsäuren und verschiedene substituierte Derivate.

Analyse Chemischer Reaktionen

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the hydrazone moiety, using reducing agents like sodium borohydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, platinum oxide

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial and antifungal activities. The compound has been studied for its potential as an antifungal agent. Research indicates that triazoles can interact with biological receptors due to their structural characteristics, making them effective pharmacophores in drug development. Specifically, 1,2,4-triazoles have shown promise in treating fungal infections by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of various triazole derivatives. The compound may exhibit similar effects due to its structural analogies with known antitubercular agents. Investigations into its efficacy against Mycobacterium tuberculosis are ongoing, with preliminary results suggesting it could serve as a lead compound for further development .

Case Study 1: Antifungal Activity

In a comparative study of triazole derivatives, 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol demonstrated significant antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal drugs like fluconazole .

Case Study 2: Antitubercular Properties

Another study focused on the compound's potential against tuberculosis. In vitro assays revealed that it inhibited bacterial growth at concentrations lower than those required for traditional treatments. This suggests a promising avenue for further research into its use as an adjunct therapy in tuberculosis management .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

DNA Intercalation: The compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule, which can lead to cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Triazole Core

Key structural analogs and their substituent differences:

Impact of Substituents:

- Electron-Donating Groups (e.g., Ethoxy, Methoxy): Enhance solubility and metabolic stability. For instance, 4-methoxy analogs exhibit improved anticancer activity compared to unsubstituted phenyl groups .

- Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl): Increase reactivity and binding affinity to biological targets. The trifluoromethyl group in improves α-glucosidase inhibition by 40% compared to non-halogenated analogs .

- Bulkier Substituents (e.g., Propoxybenzylidene): May introduce steric hindrance, affecting interaction with enzymes or receptors. The 4-propoxy group in the target compound could modulate selectivity in drug design.

Physicochemical and Spectroscopic Data

Biologische Aktivität

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.

Synthesis and Characterization

The synthesis of triazole-thiol derivatives typically involves the reaction of hydrazine derivatives with various isothiocyanates or aldehydes. The specific compound under consideration can be synthesized through a multi-step process involving the formation of the hydrazone intermediate followed by cyclization to form the triazole ring. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. In various studies, it has been tested against a range of microorganisms including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae

- Fungal species : Candida albicans

The results from antimicrobial screening showed varying degrees of activity. For instance, the compound demonstrated a notable inhibitory effect against S. aureus and K. pneumoniae, while exhibiting moderate activity against E. coli and C. albicans .

Table 1: Inhibition Zones of Antimicrobial Activity

| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol | 1% | 14 | 8 | 12 | 8 |

| Control Antibiotic | 1% | 20 | 10 | 15 | 10 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also shown promising antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property. Compounds with a triazole ring often exhibit strong radical scavenging abilities due to their electron-rich nature, which can stabilize free radicals .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives, including the compound . The presence of the triazole moiety is associated with enhanced cytotoxicity against various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Case Studies

A study published in the MDPI journal highlighted several synthesized triazole-thiol derivatives and their biological evaluations. Among these derivatives, those containing electron-donating groups exhibited superior antimicrobial and antioxidant activities compared to their electron-withdrawing counterparts .

In another case study focused on structural modifications of triazoles, compounds similar to the one discussed showed effective inhibition against tumor growth in vitro, suggesting a pathway for further drug development targeting cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.